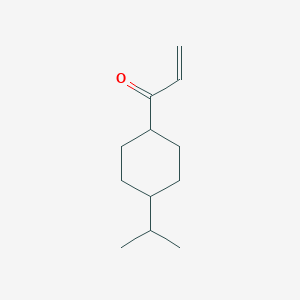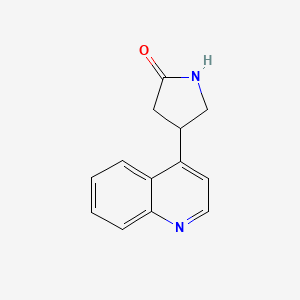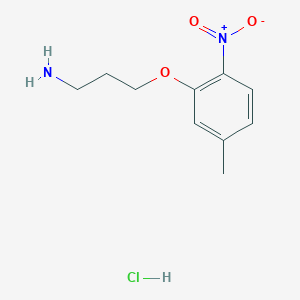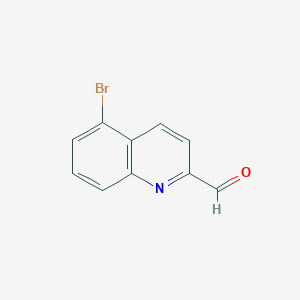![molecular formula C5H9N B13551479 (5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)
(5S)-1-Azabicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-1-Azabicyclo[310]hexane is a bicyclic organic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1-Azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done through oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves scalable and sustainable methods. For example, the ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid in a two-chamber reactor can be used for the deprotection of tert-butyl carbamate derivatives under solvent-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-1-Azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
(5S)-1-Azabicyclo[3.1.0]hexane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a scaffold for the development of biologically active compounds.
Medicine: It is a key component in the synthesis of pharmaceuticals, including antibiotics and antiviral drugs.
Industry: It is used in the production of materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (5S)-1-Azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(5S)-1-Azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1,5-Diazabicyclo[3.1.0]hexane: This compound is used as a potential green hypergolic propellant.
3-Azabicyclo[3.1.0]hexane: This compound is commonly found in pharmaceuticals and natural products.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical properties, which make it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C5H9N |
|---|---|
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
(5S)-1-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9N/c1-2-5-4-6(5)3-1/h5H,1-4H2/t5-,6?/m0/s1 |
Clé InChI |
QRDSDKAGXMWBID-ZBHICJROSA-N |
SMILES isomérique |
C1C[C@H]2CN2C1 |
SMILES canonique |
C1CC2CN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butylN-[2-(hexylamino)ethyl]carbamate](/img/structure/B13551430.png)




![2-Bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone hydrobromide](/img/structure/B13551451.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13551457.png)




![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
